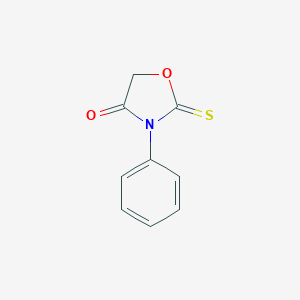![molecular formula C16H17N3 B303317 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine](/img/structure/B303317.png)
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fused pyrrolopyridazine ring system that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is not fully understood. Studies have suggested that this compound may exert its cytotoxic effects on cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. This compound may also induce apoptosis by activating caspase enzymes.
Biochemical and Physiological Effects:
Studies have shown that 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has cytotoxic effects on cancer cells. This compound has also been shown to induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine in lab experiments is its potential as a building block for the synthesis of novel materials. Another advantage is its potential as an anticancer agent. One limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Direcciones Futuras
There are several future directions for the study of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine. One future direction is the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory disorders. Another future direction is the synthesis of novel materials using this compound as a building block. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine is a heterocyclic compound that has potential applications in various fields. Its synthesis has been achieved through various methods, and it has been studied for its potential as an anticancer agent and as a building block for the synthesis of novel materials. Further studies are needed to fully understand its mechanism of action and its potential applications in other fields.
Métodos De Síntesis
The synthesis of 1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been achieved through various methods. One of the common methods involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazinecarboxamide in the presence of a catalyst. Another method involves the reaction of 2,3,6,7-tetramethylpyrazine-5,8-dione with 2-phenylhydrazine in the presence of a reducing agent. The synthesis of this compound has also been achieved through a one-pot reaction using 2,3,6,7-tetramethylpyrazine-5,8-dione, 2-phenylhydrazine, and sodium borohydride.
Aplicaciones Científicas De Investigación
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine has been studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been investigated for its anticancer activity. Studies have shown that this compound has cytotoxic effects on cancer cells and can induce apoptosis. In the field of materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
Nombre del producto |
1,4,5,7-tetramethyl-2-phenyl-2H-pyrrolo[3,4-d]pyridazine |
|---|---|
Fórmula molecular |
C16H17N3 |
Peso molecular |
251.33 g/mol |
Nombre IUPAC |
1,4,5,7-tetramethyl-3-phenylpyrrolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H17N3/c1-10-15-12(3)18-19(14-8-6-5-7-9-14)13(4)16(15)11(2)17-10/h5-9H,1-4H3 |
Clave InChI |
LRBNKSGLZHGUQC-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
SMILES canónico |
CC1=C2C(=NN(C(=C2C(=N1)C)C)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![6,7-dihydro-5H-benzo[a]cycloheptene-9-carboxylic acid](/img/structure/B303255.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)propyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303256.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)

![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)